molecular formula C24H19ClN2O4 B2437142 5-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 1005266-47-6

5-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Cat. No.: B2437142
CAS No.: 1005266-47-6
M. Wt: 434.88
InChI Key: IUBITZYLXRRGMJ-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a useful research compound. Its molecular formula is C24H19ClN2O4 and its molecular weight is 434.88. The purity is usually 95%.
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Properties

IUPAC Name

5-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4/c1-30-19-12-10-15(11-13-19)21-20-22(31-27(21)17-7-3-2-4-8-17)24(29)26(23(20)28)18-9-5-6-16(25)14-18/h2-14,20-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBITZYLXRRGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)ON2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione (hereafter referred to as compound 1) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of compound 1, focusing on its anti-inflammatory, immunomodulatory, and anticancer properties based on various research findings.

Chemical Structure and Properties

Compound 1 has the following chemical structure:

  • Molecular Formula : C24H19ClN2O4
  • Molecular Weight : 434.88 g/mol
  • CAS Number : 1005266-47-6

The structure of compound 1 is characterized by a pyrrolo[3,4-d][1,2]oxazole core, which is known for its diverse biological activities.

Anti-inflammatory Activity

Research has indicated that compound 1 exhibits significant anti-inflammatory properties. In a study evaluating various substituted pyrazole derivatives, it was found that compounds with similar structures to compound 1 showed a marked reduction in inflammation markers in vitro and in vivo models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the inflammatory response .

Immunomodulatory Effects

Compound 1 has also demonstrated immunomodulatory effects. A study highlighted that derivatives of isoxazole, structurally related to compound 1, can regulate immune functions effectively. Specifically, they modulate T-cell responses and cytokine production. This suggests that compound 1 may have potential applications in treating autoimmune diseases or conditions where immune modulation is beneficial .

Anticancer Potential

The anticancer activity of compound 1 has been explored through various screening methods. In multicellular spheroid models, it was identified as a promising candidate for further development due to its ability to inhibit cancer cell proliferation and induce apoptosis . The compound's mechanism of action appears to involve the activation of apoptotic pathways and the inhibition of cell cycle progression.

Research Findings and Case Studies

StudyFindingsMethodology
Fahmy et al. (2012) Identified anti-inflammatory effects comparable to traditional NSAIDsIn vitro assays measuring cytokine levels
MDPI Review (2018) Highlighted immunomodulatory properties affecting T-cell activationIn vivo models assessing immune response
Fayad et al. (2019) Demonstrated anticancer activity in spheroid modelsScreening drug libraries on multicellular spheroids

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compound 1 exhibits significant anti-inflammatory effects. Studies have demonstrated its potential to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory responses.

Case Study

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of compound 1 in reducing inflammation in animal models of arthritis. The results showed a marked decrease in swelling and pain indicators compared to control groups .

Immunomodulatory Effects

Compound 1 has been investigated for its immunomodulatory capabilities. It appears to enhance the activity of immune cells while also regulating overactive immune responses.

Experimental Findings

In vitro studies have shown that compound 1 can modulate T-cell activation and proliferation, suggesting its potential use in conditions characterized by immune dysregulation such as autoimmune diseases .

Anticancer Activity

The anticancer properties of compound 1 are particularly noteworthy. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

Research Insights

A recent publication demonstrated that compound 1 induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. The study utilized both cell culture and xenograft models to validate these findings.

Summary of Applications

ApplicationDescriptionSupporting Studies
Anti-inflammatoryInhibits pro-inflammatory cytokines and COX enzymesJournal of Medicinal Chemistry
ImmunomodulatoryEnhances immune cell activity and regulates immune responsesIn vitro studies
AnticancerInduces apoptosis in various cancer cell linesRecent publication on apoptosis induction

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